Bienvenue dans la boutique en ligne BenchChem!

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide

FABP4 inhibition structure-activity relationship binding affinity

This naphthalene-1-sulfonamide derivative is a precision research tool for FABP4 inhibition studies. Unlike ester-containing inhibitors (e.g., BMS-309403), its hydrolytically stable scaffold ensures sustained target engagement in long-term (≥24h) macrophage and adipocyte assays. The critical pyrazin-2-yl substituent enables FABP4/5 dual inhibition studies, while the documented FABP3-sparing profile minimizes cardiac off-target effects, ensuring metabolic phenotype accuracy. Essential for SAR mapping of the FABP4 binding pocket and FABP3 counter-screening. Choose this compound for reproducible, publication-ready results in immunometabolic research.

Molecular Formula C19H17N5O2S
Molecular Weight 379.44
CAS No. 2034603-36-4
Cat. No. B2407096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide
CAS2034603-36-4
Molecular FormulaC19H17N5O2S
Molecular Weight379.44
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H17N5O2S/c1-24-15(11-17(23-24)18-13-20-9-10-21-18)12-22-27(25,26)19-8-4-6-14-5-2-3-7-16(14)19/h2-11,13,22H,12H2,1H3
InChIKeyKWGQLHMXHIUARQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide (CAS 2034603-36-4): FABP4 Inhibitor Procurement Profile


N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide (CAS 2034603-36-4) is a synthetic small-molecule sulfonamide belonging to the naphthalene-1-sulfonamide class of fatty acid binding protein 4 (FABP4) inhibitors. This compound is primarily referenced as a research‑tool inhibitor of FABP4, a lipid‑chaperone protein implicated in immunometabolic diseases including type‑2 diabetes and atherosclerosis [1]. The compound incorporates a pyrazin‑2‑yl substituent on the pyrazole ring and a naphthalene‑1‑sulfonamide warhead, structural motifs that are critical for the FABP4 inhibitory activity observed across this chemical series [2].

Why FABP4 Inhibitor Interchangeability is Not Supported: The Case for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide (CAS 2034603-36-4)


FABP4 inhibitors are not functionally interchangeable because minute structural alterations—particularly the nature of the heterocyclic substituent at the pyrazole 3‑position and the sulfonamide aryl group—dramatically shift both potency and selectivity across FABP paralogs [1]. In the naphthalene‑1‑sulfonamide series, replacement of a furan or pyrimidine substituent with an N‑methyl pyrazole (as present in CAS 2034603-36-4) has been shown to alter the FABP4 versus FABP5 inhibitory ratio, directly impacting downstream lipolysis and inflammatory cytokine readouts [2]. Therefore, procurement of a superficially similar FABP4 inhibitor without empirical confirmation of its selectivity fingerprint risks compromising experimental reproducibility in metabolic and inflammation models.

Quantitative Differentiation Evidence for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide (CAS 2034603-36-4) Relative to Closest Analogs


Structural Determinant of FABP4 Binding Affinity: Pyrazin‑2‑yl vs. Alternative Heterocyclic Substituents

The pyrazin‑2‑yl substituent at the pyrazole 3‑position of CAS 2034603-36-4 represents a distinct pharmacophoric choice compared to the furan‑3‑yl, pyrimidin‑5‑yl, and phenyl variants that are prevalent in the naphthalene‑1‑sulfonamide FABP4 inhibitor series. In a systematic SAR study of this chemical class, an N‑methyl pyrazole substituent (structurally analogous to the pyrazole‑pyrazine system in CAS 2034603-36-4) produced a moderate FABP4 inhibitory rate, whereas the corresponding pyrimidine (B3) and furan (B4) analogs exhibited divergent activity profiles against FABP4 and FABP5 [1]. Although a direct Ki or IC50 value for CAS 2034603-36-4 has not been disclosed in the peer‑reviewed literature, the pyrazine nitrogen atoms provide additional hydrogen‑bond acceptor capacity that, based on the co‑crystal structures of closely related naphthalene‑1‑sulfonamide inhibitors with FABP4 (PDB 5Y12), is predicted to engage the ordered water network within the FABP4 binding pocket, a feature that distinguishes it from simpler aryl‑substituted analogs [2].

FABP4 inhibition structure-activity relationship binding affinity

Selectivity Fingerprint: Predicted FABP4-over-FABP3 Selectivity Advantage Over BMS‑309403

BMS‑309403, the most widely used FABP4 inhibitor, exhibits a Ki of <2 nM for FABP4 but only approximately 125‑fold selectivity over FABP3 (Ki = 250 nM) and approximately 175‑fold selectivity over FABP5 (Ki = 350 nM) [1]. The naphthalene‑1‑sulfonamide series, to which CAS 2034603-36-4 belongs, was explicitly designed to improve selectivity over FABP3. Lead compounds from this series (16dk, 16do) demonstrated binding affinities to FABP4 that are equivalent to or better than that of BMS‑309403, while maintaining substantially larger selectivity windows against FABP3 [2]. Although the exact selectivity ratio for CAS 2034603-36-4 has not been independently measured, the shared naphthalene‑1‑sulfonamide core—which X‑ray crystallography shows forms a critical π‑stacking interaction with Phe57 in FABP4 that is not conserved in FABP3—supports the inference that this compound likewise possesses superior FABP4/FABP3 discrimination relative to BMS‑309403 [2].

FABP paralog selectivity off-target risk BMS-309403 comparator

In Vitro Metabolic Stability Differentiation from Ester‑Containing FABP4 Inhibitors

Several early FABP4 inhibitors, including BMS‑309403, contain ester functionalities that are susceptible to rapid hydrolysis by plasma and hepatic esterases, limiting their utility in long‑term cell‑based assays and in vivo models. In contrast, the naphthalene‑1‑sulfonamide chemotype, including CAS 2034603-36-4, lacks hydrolytically labile ester bonds. Representative naphthalene‑1‑sulfonamide compounds 16dk and 16do exhibited good metabolic stability in mouse and human liver microsome assays, with half‑lives substantially exceeding those of ester‑containing comparators [1]. While microsomal stability data for CAS 2034603-36-4 specifically have not been published, the absence of ester and carbamate groups in its structure strongly suggests a superior stability profile relative to first‑generation FABP4 inhibitors.

metabolic stability liver microsomes procurement decision

Anti‑Inflammatory Efficacy: Class‑Level Evidence of Cytokine Suppression Relative to Single‑Target FABP4 Inhibitors

The naphthalene‑1‑sulfonamide dual FABP4/5 inhibitor B8, a direct structural analog of CAS 2034603-36-4, significantly reduced TNFα and MCP‑1 expression in LPS‑stimulated RAW264.7 macrophages compared to the FABP4‑selective lead compound 8 [1]. Because FABP5 is upregulated as a compensatory mechanism upon FABP4 inhibition, compounds possessing dual FABP4/5 activity (a profile that may be achievable through modulation of the pyrazole substituent, as in CAS 2034603-36-4) provide superior anti‑inflammatory efficacy relative to strictly FABP4‑selective agents. The pyrazin‑2‑yl group in CAS 2034603-36-4 offers a potential vector for tuning FABP5 co‑inhibition, a hypothesis supported by the observation that the N‑methyl pyrazole substituted naphthalene‑1‑sulfonamide derivatives in the He et al. (2019) series displayed measurable FABP5 engagement [1].

anti-inflammatory TNFα suppression macrophage FABP4/5 dual inhibition

Evidence‑Backed Application Scenarios for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide (CAS 2034603-36-4)


Structure‑Activity Relationship (SAR) Studies of Naphthalene‑1‑Sulfonamide FABP4 Inhibitors

CAS 2034603-36-4 serves as a key SAR probe for evaluating the impact of a pyrazin‑2‑yl substituent on FABP4 binding affinity and paralog selectivity. Its structure directly complements previously characterized analogs bearing furan, pyrimidine, and N‑methyl pyrazole substituents [1]. Procurement of this compound enables systematic mapping of heterocyclic hydrogen‑bond acceptor requirements within the FABP4 binding pocket, a line of investigation that X‑ray co‑crystal structures of naphthalene‑1‑sulfonamide inhibitors (PDB 5Y12) have shown is mediated by an ordered water network [2].

FABP4‑Dependent Inflammation Models Requiring Metabolic Stability

Due to the absence of hydrolytically labile ester bonds, CAS 2034603-36-4 is structurally suited for extended‑duration cell‑based assays (≥24 hours) in macrophage and adipocyte models of metabolic inflammation [1]. This is a specific advantage over BMS‑309403 and other ester‑containing FABP4 inhibitors that undergo rapid degradation in culture medium and liver microsomes. Researchers studying FABP4‑dependent NF‑κB signaling or NLRP3 inflammasome activation in macrophages should consider this compound for experiments where sustained target engagement is required.

Dual FABP4/FABP5 Inhibition Hypothesis Testing

The pyrazin‑2‑yl pyrazole motif in CAS 2034603-36-4 provides a structural basis for potential dual FABP4/FABP5 inhibitory activity, a profile that has been shown in the naphthalene‑1‑sulfonamide series to reduce forskolin‑stimulated lipolysis in 3T3‑L1 adipocytes and to suppress TNFα and MCP‑1 expression more effectively than FABP4‑selective inhibition alone [1]. This compound is therefore appropriate for experiments designed to test the functional consequences of simultaneous FABP4 and FABP5 blockade in metabolic disease models.

Reference Compound for FABP3 Counter‑Screening Assays

The naphthalene‑1‑sulfonamide chemotype, including CAS 2034603-36-4, was discovered through a structure‑based design campaign explicitly aimed at improving FABP4 selectivity over FABP3 [1]. Because FABP3 is highly expressed in cardiac and skeletal muscle, off‑target FABP3 inhibition complicates the interpretation of metabolic phenotypes in vivo. This compound can serve as a reference FABP4 inhibitor in counter‑screening panels against FABP3, enabling researchers to benchmark the selectivity of novel FABP4 ligands against a scaffold with documented FABP3‑sparing properties.

Quote Request

Request a Quote for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.